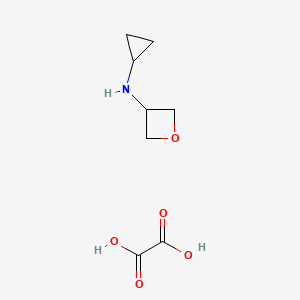

N-Cyclopropyloxetan-3-amine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyloxetan-3-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2H2O4/c1-2-5(1)7-6-3-8-4-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMHAGBQISZGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2COC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Oxetane and Cyclopropyl Moieties in Advanced Organic Synthesis

In the field of medicinal chemistry and drug design, the incorporation of small, strained ring systems like oxetane (B1205548) and cyclopropane (B1198618) has become a powerful strategy for optimizing molecular properties.

The oxetane moiety , a four-membered cyclic ether, is increasingly utilized as a versatile building block. acs.org It is recognized for its ability to serve as a polar and three-dimensional structural element. nih.gov The inclusion of an oxetane ring can lead to significant improvements in a compound's aqueous solubility, metabolic stability, and lipophilicity. magtech.com.cn For instance, an oxetane can act as an isostere for more common functionalities like gem-dimethyl or carbonyl groups, often conferring superior physicochemical properties. nih.gov The inherent ring strain of oxetanes not only influences the conformation of the molecule but also makes them reactive intermediates for more complex syntheses, prone to ring-opening reactions under specific conditions. acs.orgillinois.edu The oxygen atom in the oxetane ring is also an effective hydrogen bond acceptor, a crucial feature for molecular interactions with biological targets. acs.orgacs.org

The cyclopropyl (B3062369) group is another highly valuable motif in medicinal chemistry. iris-biotech.de This three-membered carbocycle is known for its unique electronic properties and steric profile. fiveable.me Due to its significant ring strain and the enhanced p-character of its C-C bonds, a cyclopropyl ring can influence the conformation and reactivity of a molecule. fiveable.mewikipedia.orgnih.gov It is often used to introduce conformational rigidity, which can lead to more favorable binding with a biological target. iris-biotech.de The replacement of other alkyl groups, such as an N-ethyl group, with an N-cyclopropyl substituent can block metabolic oxidation, thereby increasing the compound's stability in biological systems. iris-biotech.denih.gov Over the last decade, numerous new chemical entities approved by the FDA have contained a cyclopropyl group, highlighting its importance in modern drug discovery. scientificupdate.com

| Moiety | Key Properties in Organic Synthesis |

| Oxetane | Increases aqueous solubility, enhances metabolic stability, acts as a polar 3D scaffold, serves as an isostere for gem-dimethyl and carbonyl groups. nih.govmagtech.com.cn |

| Cyclopropyl | Provides conformational rigidity, enhances metabolic stability, unique electronic and steric effects, can improve binding potency. iris-biotech.denih.gov |

Historical Context of N Substituted Oxetan 3 Amines As Synthetic Scaffolds

The development of N-substituted oxetan-3-amines as synthetic scaffolds is part of a broader trend in medicinal chemistry focusing on the exploration of novel, three-dimensional chemical space. Initially, oxetanes were considered exotic due to challenges in their synthesis and their perceived instability. chemrxiv.org However, the pioneering work of researchers like Carreira demonstrated the profound and often beneficial impact of oxetanes on the properties of drug candidates. magtech.com.cnillinois.edu

The synthesis of 3-substituted oxetanes, particularly those bearing an amine function, has been an area of active investigation. These scaffolds are attractive because their introduction into a molecule does not necessarily create a new stereocenter, simplifying synthetic efforts. acs.org The development of efficient synthetic routes, such as those starting from oxetan-3-one, has made a wider range of oxetane-based building blocks accessible to medicinal chemists. chemrxiv.orgmdpi.com These advancements have allowed for the systematic investigation of N-substituted oxetan-3-amines in various drug discovery programs, where the oxetane (B1205548) core is used to fine-tune properties such as basicity, solubility, and metabolic stability. nih.gov The stability of the oxetane ring under a variety of reaction conditions has been shown to be greater than previously assumed, further expanding its utility. chemrxiv.org

Role of Oxalate Salt Formation in Chemical Research and Material Handling

The conversion of a free base compound into a salt is a common and critical step in chemical and pharmaceutical development. The formation of an oxalate (B1200264) salt , by reacting a basic compound like N-Cyclopropyloxetan-3-amine with oxalic acid, serves several important purposes.

Firstly, salt formation can significantly alter the physicochemical properties of a compound. This often leads to the formation of a stable, crystalline solid, which is easier to handle, purify, and store than the corresponding free base, which may be an oil or a low-melting solid. google.comgoogle.com Crystalline salts generally have well-defined melting points and can be characterized by techniques such as X-ray powder diffraction (XRPD). google.comnih.gov

Secondly, salt formation is a key strategy for improving properties like aqueous solubility and dissolution rate, which can be crucial for compounds intended for biological testing. nih.gov Furthermore, forming a salt can enhance the thermodynamic stability of a compound and reduce its hygroscopicity (the tendency to absorb moisture from the air). google.com Oxalate salts, in particular, have been shown to form very low volatility particles, which is advantageous for material handling and stability. d-nb.infocopernicus.org The interaction between the oxalate anion and the protonated amine involves strong hydrogen bonding, contributing to a stable crystal lattice. nih.gov

| Property | Benefit of Oxalate Salt Formation |

| Physical State | Often yields a crystalline solid, facilitating handling and purification. google.com |

| Stability | Can increase thermodynamic stability and reduce hygroscopicity. google.com |

| Volatility | Leads to the formation of materials with very low volatility. d-nb.infocopernicus.org |

| Solubility | Can be used to enhance aqueous solubility and dissolution rate. nih.gov |

Current Academic Research Landscape of N Cyclopropyloxetan 3 Amine Oxalate and Its Analogues

Stereoselective Synthesis of the Oxetane Scaffold and Amine Functionality

The creation of the chiral centers within N-Cyclopropyloxetan-3-amine necessitates a high degree of stereocontrol. Key strategies involve the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions to establish the desired stereochemistry of the oxetane ring and the appended cyclopropylamine (B47189) moiety.

Chiral Auxiliary Approaches in Oxetane Ring Construction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of oxetane synthesis, chiral auxiliaries can be employed to control the formation of the four-membered ring with a specific stereochemistry. For instance, sugars have been utilized as chiral auxiliaries to guide the stereoselective synthesis of oxetane-containing natural products. acs.org The auxiliary is later removed, yielding the enantioenriched oxetane core.

A general approach involves coupling a substrate to a chiral auxiliary, performing a diastereoselective ring-closing reaction to form the oxetane, and then cleaving the auxiliary. wikipedia.org Camphorsultam is another classic chiral auxiliary that has proven effective in achieving high diastereoselectivity in the formation of cyclic systems. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Stereoselective Synthesis

| Chiral Auxiliary | Key Feature | Application Example |

|---|---|---|

| Sugars | Readily available chiral pool starting materials. | Synthesis of oxetin (B1210499) and its stereoisomers. acs.org |

| Camphorsultam | Provides high steric bias for diastereoselective reactions. | Asymmetric synthesis of oxazoline (B21484) rings. wikipedia.org |

| 8-phenylmenthol | Introduced by E.J. Corey for asymmetric synthesis. wikipedia.org | General asymmetric transformations. |

Asymmetric Catalysis for N-Functionalization

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. In the synthesis of N-Cyclopropyloxetan-3-amine, asymmetric catalysis can be pivotal for the N-functionalization step, where the cyclopropyl (B3062369) group is introduced onto the oxetane-3-amine core. While direct asymmetric N-cyclopropylation methods are not extensively documented, related asymmetric C-H functionalization and amination reactions highlight the potential of this strategy.

Chiral catalysts, such as those based on transition metals like iridium or iron complexed with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. nih.govmdpi.com For instance, iridium-containing cytochrome P450 enzymes have been engineered to catalyze the stereoselective cyclopropanation of methylene-substituted saturated heterocycles. acs.org This enzymatic approach provides a route to complex spirocyclic amines with high enantioselectivity. acs.org

Furthermore, chiral Brønsted acids have been shown to catalyze the desymmetrization of oxetanes through intramolecular attack by a nucleophile, creating all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov This principle could be adapted for the asymmetric introduction of a nitrogen-containing substituent.

Diastereoselective Control in Cyclopropyl Ring Formation

The formation of the cyclopropyl ring itself can be a source of stereochemistry. Diastereoselective cyclopropanation reactions, often directed by a nearby functional group, can establish the relative stereochemistry of the substituents on the three-membered ring.

The Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to proceed with high diastereoselectivity, directed by the hydroxyl group. nih.gov This highlights the potential for a substrate-controlled approach to introduce the cyclopropyl group with a defined stereochemistry relative to the rest of the molecule. Michael Initiated Ring Closure (MIRC) reactions represent another powerful method for accessing chiral cyclopropanes with high stereoselectivity through the use of chiral substrates or nucleophiles. rsc.org

Novel Retrosynthetic Strategies for this compound

Traditional synthetic routes to oxetanes often rely on intramolecular Williamson etherification. acs.orgnih.gov However, modern synthetic chemistry has introduced novel retrosynthetic disconnections that offer more efficient and versatile pathways.

Ring-Closing Metathesis and Cycloaddition Routes to Oxetanes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including those that are otherwise difficult to access. wikipedia.orgorganic-chemistry.org While less common for the direct synthesis of the strained oxetane ring, tandem RCM strategies can be employed to construct precursors that can be subsequently converted to the desired oxetane. researchgate.net

[2+2] cycloaddition reactions, particularly the Paternò-Büchi reaction between a carbonyl compound and an alkene, provide a direct route to the oxetane skeleton. nih.govbeilstein-journals.orgmagtech.com.cn This photochemical reaction can be highly diastereoselective and has been utilized to synthesize a variety of substituted oxetanes. organic-chemistry.org Lewis acid or base-catalyzed formal [2+2] cycloadditions offer an alternative, non-photochemical approach. nih.govrsc.org

Table 2: Comparison of Novel Oxetane Synthesis Strategies

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Catalytic, forms C=C bond, byproduct is volatile ethylene. wikipedia.org | High functional group tolerance, atom economical. wikipedia.org | May not be suitable for direct synthesis of highly strained rings. |

Green Chemistry Principles Applied to Oxetane Amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com RCM and cycloaddition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. wikipedia.orgbeilstein-journals.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. youtube.com Asymmetric catalysis is a prime example of this principle in action.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2, or developing solvent-free conditions, minimizes environmental impact. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com The development of highly active catalysts can enable milder reaction conditions.

A recent development in oxetane synthesis involves a versatile and practical methodology for the direct conversion of inactivated sp3 alcohols into oxetanes under mild conditions, which is applicable to late-stage functionalization. acs.orgnih.gov Such an approach aligns well with green chemistry principles by potentially reducing the number of synthetic steps and avoiding harsh reagents.

High-Throughput Synthesis Methodologies for Derivatives

High-throughput experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of synthetic routes for novel chemical entities, including derivatives of oxetane-containing compounds. rsc.org This approach allows for the rapid screening of numerous reaction parameters—such as catalysts, solvents, temperatures, and stoichiometries—in parallel, significantly reducing the time required for methods development compared to traditional one-at-a-time experimentation.

For the synthesis of oxetane derivatives, HTE can be applied to various reaction types. For instance, in the C-H arylation of oxetanes, HTE has been successfully used to optimize a nickel/aldehyde-photocatalyzed reaction. rsc.org This process enables the direct coupling of aryl groups to the oxetane ring, a key transformation for creating a library of diverse derivatives. The use of HTE in this context allowed for the identification of optimal conditions, including a reproducible light source and the elimination of toxic cosolvents, which might not have been discovered through conventional methods. rsc.org

The principles of HTE can be extrapolated to the synthesis of precursors for N-Cyclopropyloxetan-3-amine. By employing automated and parallel synthesis platforms, researchers can rapidly explore the derivatization of the oxetane core or the amine functionality, leading to a wide array of analogues for further investigation.

| Parameter Screened | Example Variables | Outcome | Reference |

| Catalyst | Nickel, Palladium, Copper | Identification of most active and selective catalyst | rsc.org |

| Ligand | Phosphines, N-heterocyclic carbenes | Optimization of reaction yield and selectivity | rsc.org |

| Solvent | Acetonitrile, Dioxane, Toluene | Improved solubility and reaction kinetics | rsc.org |

| Temperature | 25°C to 100°C | Determination of optimal energy profile | rsc.org |

N-Functionalization and Derivatization Protocols for Oxetan-3-amines

The functionalization of the nitrogen atom in oxetan-3-amines is a critical step in the synthesis of N-Cyclopropyloxetan-3-amine and its derivatives. This process typically involves the initial formation of the primary or secondary amine followed by specific alkylation or cyclopropylation reactions.

Selective Amination and Alkylation of the Nitrogen Center

The most common precursor for generating 3-aminooxetanes is oxetan-3-one. acs.orgthieme-connect.de Reductive amination is a widely used and effective method for this transformation. This reaction involves treating oxetan-3-one with an amine (or ammonia (B1221849) to yield the primary amine) in the presence of a reducing agent. thieme-connect.deopenstax.org Sodium triacetoxyborohydride (B8407120) is a frequently employed reducing agent for this purpose due to its mildness and selectivity. thieme-connect.de

Once the foundational oxetan-3-amine is synthesized, selective alkylation of the nitrogen center can be achieved through various methods. A green and efficient approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. rsc.org This method avoids the use of more hazardous alkyl halides. For the synthesis of tertiary amines, a secondary amine can be reacted with an alcohol under mild conditions, offering high chemoselectivity. rsc.org

Alternatively, classic SN2 reactions with alkyl halides can be used, although they carry the risk of over-alkylation, leading to quaternary ammonium (B1175870) salts. openstax.org To circumvent this, methods like the Gabriel synthesis, which involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis, can provide a more controlled route to primary amines, which can then be further functionalized. openstax.orgyoutube.com

| Reaction | Substrate | Reagents | Product | Reference |

| Reductive Amination | Oxetan-3-one, Ammonia | Sodium triacetoxyborohydride | Oxetan-3-amine | thieme-connect.de |

| N-Alkylation | Secondary Amine | Alcohol, Catalyst | Tertiary Amine | rsc.org |

| Gabriel Synthesis | Potassium Phthalimide, Alkyl Halide | 1. Alkylation 2. Hydrazine | Primary Amine | openstax.orgyoutube.com |

Cyclopropylation Reactions on the Amine Moiety

The introduction of the cyclopropyl group onto the nitrogen atom of oxetan-3-amine is the defining step in forming the target compound. The synthesis of cyclopropylamines is a well-established field with several powerful methodologies. acs.org

One major strategy is the Michael-initiated ring-closure (MIRC) reaction. acs.orgrsc.org This involves the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. Advances in this area have led to highly enantioselective methods. rsc.org

Another classical approach is the adaptation of cyclopropanation reactions, such as those using metal-catalyzed decomposition of diazo compounds in the presence of an olefin, to incorporate a nitrogen functionality. acs.org More recent developments include the Kulinkovich reaction, which can be applied to amides and nitriles to generate cyclopropylamines. acs.org These methods provide robust and varied pathways to access the N-cyclopropyl moiety, which can then be coupled to the oxetan-3-amine core. Chemoenzymatic strategies have also been developed for the stereoselective assembly of cyclopropyl ketones, which can be converted to chiral cyclopropylamines, highlighting the importance of this motif in pharmaceuticals. nih.gov

Controlled Crystallization and Purification Techniques for Oxalate Salts in Research

The formation of the oxalate salt of N-Cyclopropyloxetan-3-amine is a crucial final step that facilitates its purification and handling. The use of oxalic acid to form salts with amines is a common practice in organic chemistry to obtain stable, crystalline solids from basic compounds that may otherwise be oils or liquids. sciencemadness.org

Impact of Oxalate Counterion on Crystal Habit and Purity Enhancement

The structure and rigidity of the oxalate ion can act as a template, guiding the organized arrangement of the amine molecules into a well-defined crystal structure. This process can effectively exclude impurities from the lattice, leading to a significant enhancement in purity. The choice of solvent is also critical, as it mediates the solubility of the salt and can influence which crystal faces grow preferentially, thereby altering the crystal habit. pnas.org Studies on calcium oxalate crystallization have shown that modifiers can selectively bind to different crystal faces, altering the growth kinetics and final morphology. pnas.orgurofrance.org By analogy, the solvent and any additives in the crystallization of an amine oxalate salt can have similar effects, impacting filtration and drying characteristics.

Methodologies for Reproducible Oxalate Salt Formation

Achieving reproducible formation of amine oxalate salts requires careful control over several experimental parameters. A common and effective method involves dissolving the freebase amine in a suitable solvent, such as isopropanol (B130326) (IPA) or ethanol, and adding a stoichiometric amount of oxalic acid, also dissolved in a solvent. sciencemadness.orgsciencemadness.org

Key factors for reproducible salt formation include:

Solvent System: The choice of solvent is paramount. A solvent in which the freebase is soluble but the oxalate salt is sparingly soluble is ideal for inducing precipitation. sciencemadness.org Often, a co-solvent system, such as ethanol/ether or isopropanol/ether, is used to fine-tune the solubility and promote the formation of well-defined crystals. sciencemadness.org

Stoichiometry: Precise control of the molar equivalents of the amine and oxalic acid is necessary to ensure the formation of the desired salt (e.g., mono-oxalate vs. di-oxalate) and to avoid contamination with excess acid. orgsyn.org

Temperature and Cooling Rate: Crystallization is often initiated by cooling the solution. A slow cooling rate generally favors the growth of larger, more ordered crystals, which are typically easier to filter and wash, resulting in higher purity. sciencemadness.org

Purification Techniques: After initial precipitation, the crude salt is often purified by recrystallization. sciencemadness.org An alternative method is trituration, where the solid is washed with a solvent in which it is poorly soluble to remove residual impurities. sciencemadness.orgsciencemadness.org Applying a vacuum after filtration helps to remove residual solvents. sciencemadness.org

| Parameter | Condition | Rationale | Reference |

| Solvent | Isopropanol (IPA), Ethanol, Ether | Control solubility to induce precipitation and crystallization | sciencemadness.orgsciencemadness.org |

| Acid | Anhydrous Oxalic Acid | Prevents incorporation of water into the crystal lattice | sciencemadness.org |

| Procedure | Dropwise addition of acid to amine solution | Ensures controlled precipitation and avoids amorphous solid formation | sciencemadness.org |

| Purification | Recrystallization or Trituration with Ether | Removes occluded impurities and excess reagents | sciencemadness.orgsciencemadness.org |

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound likely proceeds through a multi-step sequence, culminating in the formation of the oxetane ring and the subsequent introduction of the cyclopropylamine and oxalate salt formation. A plausible and widely utilized method for constructing the oxetane ring is through intramolecular cyclization, specifically a Williamson ether synthesis-type reaction. nih.govacs.org This involves a bifunctional precursor containing both a hydroxyl group and a suitable leaving group.

A general synthetic approach could start from a precursor like 1,3-dichloro-2-propanol (B29581) or a related derivative. Reaction with cyclopropylamine would lead to the formation of a 1-chloro-3-(cyclopropylamino)propan-2-ol intermediate. Subsequent intramolecular cyclization under basic conditions would yield N-Cyclopropyloxetan-3-amine. The final step would involve reacting the free base with oxalic acid to precipitate the oxalate salt, enhancing its stability and ease of handling.

Transition State Analysis of Key Transformations

The key C-O bond-forming cyclization to create the oxetane ring is a critical step governed by a specific transition state. researchgate.net In the case of an intramolecular SN2 reaction of a halohydrin precursor, the transition state involves the nucleophilic attack of the deprotonated hydroxyl group on the carbon atom bearing the leaving group. The geometry of this transition state is highly constrained due to the formation of the four-membered ring.

Computational studies on similar oxetane formations suggest a puckered transition state to alleviate torsional strain. The bond angles are significantly distorted from the ideal tetrahedral geometry, reflecting the high activation energy associated with forming a strained ring. The nature of the leaving group and the solvent polarity play crucial roles in stabilizing this transition state and influencing the reaction rate. For instance, bulkier leaving groups or strongly coordinating solvents can alter the energy landscape of the transition state.

Identification and Characterization of Reaction Intermediates

Throughout the synthesis of this compound, several key reaction intermediates can be identified. The initial reaction of a dihalogenated propanol (B110389) with cyclopropylamine would form a substituted aminohalohydrin. This intermediate is crucial as its stereochemistry can dictate the final stereochemistry of the oxetane ring.

Another potential set of intermediates arises if the synthesis proceeds via a Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govbeilstein-journals.org While less common for this specific substitution pattern, it would involve the formation of an excited state complex and a diradical intermediate before ring closure.

During the cyclization step, an alkoxide intermediate is formed upon deprotonation of the hydroxyl group. The concentration and reactivity of this intermediate are highly dependent on the base used and the reaction conditions. Spectroscopic techniques such as NMR and IR, coupled with chromatographic methods, would be essential for the isolation and characterization of these transient species.

Reactivity Profiles of the Oxetane Ring System

The oxetane ring, with a ring strain of approximately 25.5 kcal/mol, is significantly more reactive than its five-membered analog, tetrahydrofuran. nih.gov This inherent strain dictates its reactivity, making it susceptible to ring-opening reactions. nih.govbeilstein-journals.org

Controlled Ring-Opening Reactions and Stereochemical Implications

The oxetane ring in this compound can undergo nucleophilic ring-opening reactions. The regioselectivity of this opening is influenced by both electronic and steric factors. Under acidic conditions, the reaction likely proceeds via an SN1-like mechanism, with the attack of the nucleophile at the more substituted carbon atom that can better stabilize a partial positive charge. In contrast, basic or nucleophilic conditions would favor an SN2 mechanism, with the attack occurring at the less sterically hindered carbon atom.

The stereochemical outcome of these ring-opening reactions is of significant interest. For instance, an SN2 attack will proceed with an inversion of stereochemistry at the attacked carbon center. This predictable stereochemical control makes oxetanes valuable building blocks in asymmetric synthesis. acs.org

Table 1: Regioselectivity in Ring-Opening of a Substituted Oxetane

| Catalyst/Reagent | Nucleophile | Major Product | Minor Product |

| Lewis Acid (e.g., BF₃·OEt₂) | Alcohol | Attack at C4 | Attack at C2 |

| Strong Nucleophile (e.g., R-Li) | R⁻ | Attack at C2 | Attack at C4 |

This table is illustrative and based on general principles of oxetane reactivity.

Stability and Degradation Pathways under Diverse Reaction Conditions

The stability of this compound is a critical consideration. The oxetane ring is generally stable under neutral and basic conditions but is prone to degradation in the presence of strong acids, which catalyze its polymerization or ring-opening. acs.org High temperatures can also lead to decomposition.

Potential degradation pathways include acid-catalyzed hydrolysis to the corresponding 1,3-diol, or reaction with atmospheric moisture over prolonged periods. The oxalate salt form generally enhances the stability compared to the free base by preventing amine-mediated degradation pathways.

Table 2: Stability of the Oxetane Ring under Various Conditions

| Condition | Stability | Potential Degradation Products |

| Strong Acid (e.g., HCl) | Low | 1,3-Diol, Polymer |

| Strong Base (e.g., NaOH) | Moderate | Generally stable, but can catalyze side reactions |

| Elevated Temperature | Moderate to Low | Decomposition products |

| Neutral Aqueous Solution | High | Slow hydrolysis to 1,3-diol |

This table provides a general overview of oxetane stability.

Electronic and Steric Effects of the Cyclopropyl Group on Reactivity

The cyclopropyl group attached to the nitrogen atom exerts significant electronic and steric effects on the reactivity of the molecule.

Electronically, the cyclopropyl group is known to have a degree of π-character and can participate in conjugation. longdom.org This can influence the basicity of the amine. The strained C-C bonds of the cyclopropane ring have a higher s-character, which can affect the electron density on the nitrogen atom.

Sterically, the cyclopropyl group is relatively small but rigid. longdom.org Its presence can influence the approach of reagents to the nitrogen atom and the adjacent oxetane ring. In reactions involving the amine, such as N-alkylation or acylation, the cyclopropyl group will play a role in dictating the transition state geometry and reaction rates. researchgate.net The "cyclopropyl effect" has been noted to favor axial conformations in adjacent ring systems, which could influence the puckering of the oxetane ring and its reactivity. chemistryworld.com Furthermore, the electrophilicity of the cyclopropane ring itself can lead to unique reactivity patterns under certain conditions. researchgate.net

Strain Energy and Hyperconjugation in the Cyclopropyl Moiety

Hyperconjugation, the delocalization of sigma (σ) electrons into adjacent empty or partially filled p-orbitals or antibonding σ* orbitals, plays a crucial role in the electronic structure and stability of the cyclopropyl moiety. In the context of the N-cyclopropyl group, the C-C σ bonds of the cyclopropane ring can interact with the nitrogen's lone pair or an adjacent empty orbital, influencing the amine's basicity and nucleophilicity. This interaction can also affect the bond lengths and angles within the cyclopropyl ring itself.

| Feature | Description | Implication for Reactivity |

| Angle Strain | C-C-C bond angles of 60° lead to significant deviation from the ideal 109.5°, resulting in high ring strain. | Provides a thermodynamic driving force for ring-opening reactions. |

| Torsional Strain | Eclipsing interactions between hydrogen atoms on adjacent carbon atoms contribute to the overall strain. | Influences the conformational preferences and rotational barriers. |

| σ-π Hyperconjugation | The "bent" bonds of the cyclopropane ring possess partial π-character, allowing for electronic interaction with adjacent functional groups. | Can stabilize adjacent positive charges or transition states, influencing reaction rates and pathways. |

| Walsh Orbitals | A set of molecular orbitals that describe the bonding in cyclopropane, highlighting the high p-character of the C-C bonds. | Explains the ability of the cyclopropyl group to participate in conjugation-like interactions. |

This table summarizes the key features of the cyclopropyl ring and their general implications for chemical reactivity.

Conformational Preferences and Their Influence on Reaction Outcomes

The conformational landscape of N-cyclopropyloxetan-3-amine is complex, dictated by the interplay of the puckered oxetane ring, the orientation of the cyclopropyl group, and the nitrogen inversion barrier. The oxetane ring itself is not planar, and its puckering can be influenced by the substituent at the 3-position. The relative orientation of the cyclopropyl group with respect to the oxetane ring will determine the extent of steric hindrance and the potential for intramolecular interactions.

Computational studies on similar N-substituted oxetanes suggest that the nitrogen atom can adopt either an axial or equatorial position relative to the oxetane ring. The preferred conformation is a delicate balance of steric and electronic effects. The choice of conformer can have a profound impact on reaction outcomes by dictating the accessibility of the nitrogen lone pair and the trajectory of approaching reagents. For instance, in reactions where the nitrogen atom acts as a nucleophile, the less sterically hindered conformer is likely to be more reactive.

| Conformer | Key Feature | Potential Influence on Reactivity |

| Axial Cyclopropyl | The cyclopropyl group is oriented along the principal axis of the oxetane ring. | May lead to increased steric hindrance for reactions at the nitrogen center. |

| Equatorial Cyclopropyl | The cyclopropyl group is oriented in the equatorial plane of the oxetane ring. | Generally offers greater accessibility to the nitrogen lone pair, potentially favoring nucleophilic reactions. |

| Nitrogen Inversion | The rapid inversion of the nitrogen atom's stereochemistry. | Can allow for interconversion between different conformational states, influencing the dynamic behavior of the molecule. |

This table outlines the possible conformers of N-cyclopropyloxetan-3-amine and their potential influence on its chemical reactions.

Influence of the Oxalate Counterion on Chemical Reactivity and Catalysis

The presence of the oxalate counterion introduces another layer of complexity to the chemical behavior of N-cyclopropyloxetan-3-amine. Oxalate is a dianion capable of forming strong hydrogen bonds and coordinating to metal centers. In the solid state, the oxalate ion will participate in a hydrogen-bonding network with the protonated amine, influencing the crystal packing and potentially restricting the conformational freedom of the cation.

In solution, the degree of ion pairing between the protonated N-cyclopropyloxetan-3-amine and the oxalate anion will depend on the solvent polarity. In nonpolar solvents, tight ion pairs are expected, which could modulate the reactivity of the amine. The oxalate anion itself can act as a general base or a nucleophile in certain reactions. Furthermore, in the context of catalysis, the oxalate counterion could play a direct role by interacting with substrates or catalytic intermediates. For example, it could participate in proton transfer steps or influence the coordination sphere of a metal catalyst.

| Interaction | Description | Potential Effect on Reactivity and Catalysis |

| Hydrogen Bonding | The oxalate anion's carboxylate groups can act as hydrogen bond acceptors for the protonated amine. | Influences solid-state structure and can affect the acidity of the N-H proton in solution. |

| Ion Pairing | In solution, the cation and anion can exist as a contact ion pair or solvent-separated ion pair. | Can modulate the effective nucleophilicity of the amine and the basicity of the oxalate. |

| Coordination | The oxalate anion can coordinate to metal ions. | In metal-catalyzed reactions, the oxalate could act as a ligand, influencing the catalyst's activity and selectivity. |

| Brønsted-Lowry Basicity | The oxalate anion can act as a base. | May participate in proton transfer steps, influencing reaction mechanisms. |

This table details the potential interactions of the oxalate counterion and their consequent effects on the chemical behavior of the N-cyclopropyloxetan-3-amine cation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous structural confirmation of this compound. The distinct chemical environments of the cyclopropyl, oxetane, and amine moieties, along with the oxalate counter-ion, give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.

Multi-dimensional NMR Techniques for Complex Structural Assignment

Due to the presence of multiple spin systems and potential signal overlap in one-dimensional (1D) spectra, multi-dimensional NMR techniques are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals of N-Cyclopropyloxetan-3-amine.

¹H-¹H Correlation Spectroscopy (COSY) experiments are employed to establish proton-proton coupling networks. For instance, the methine proton on the oxetane ring is expected to show correlations with the adjacent methylene (B1212753) protons. Similarly, the cyclopropyl protons will exhibit a distinct coupling pattern amongst themselves.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the oxetane methylene carbons can be distinguished from the cyclopropyl methylene carbons by their respective proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking the different structural fragments of the molecule. For example, HMBC correlations would be expected between the cyclopropyl protons and the carbon atom of the oxetane ring to which the nitrogen is attached.

A representative, albeit hypothetical, table of ¹H and ¹³C NMR chemical shifts for the N-Cyclopropyloxetan-3-amine free base is presented below. The presence of the oxalate counter-ion and the choice of solvent would influence the exact chemical shifts.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Oxetane-CH | 3.8 - 4.0 | 65 - 70 |

| Oxetane-CH₂ | 4.5 - 4.8 | 75 - 80 |

| Cyclopropyl-CH | 2.0 - 2.2 | 30 - 35 |

| Cyclopropyl-CH₂ | 0.4 - 0.8 | 5 - 10 |

| NH | Variable (broad) | - |

Dynamic NMR Studies for Conformational Exchange and Barriers

The N-Cyclopropyloxetan-3-amine molecule possesses several conformational isomers, primarily related to the puckering of the oxetane ring and the orientation of the cyclopropyl group relative to the rest of the molecule. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes and to determine the energy barriers associated with them.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational interchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer at the slow exchange limit. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the conformational exchange. Such studies can provide valuable information about the flexibility and preferred solution-state conformation of the molecule.

Solid-State NMR for Polymorphic and Solvated Forms of Oxalate Salts

The crystalline form of this compound can exist in different polymorphic or solvated states, which can significantly impact its physicochemical properties. Solid-state NMR (ssNMR) is uniquely suited to characterize these solid forms.

Using techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution ¹³C ssNMR spectra can be obtained. The chemical shifts in the solid state are highly sensitive to the local molecular packing and intermolecular interactions, allowing for the differentiation of polymorphs.

Furthermore, multinuclear ssNMR, including ¹H, ¹³C, and ¹⁵N, can provide detailed information about the hydrogen bonding network involving the amine and the oxalate counter-ion. The ¹³C chemical shifts of the oxalate carbonyl carbons are particularly informative about the coordination environment of the oxalate anion within the crystal lattice.

Mass Spectrometry for Mechanistic Studies and Impurity Profiling

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which aids in structural confirmation and impurity identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This allows for the determination of the elemental composition of the ion, confirming that the measured mass is consistent with the chemical formula of N-Cyclopropyloxetan-3-amine (C₆H₁₁NO). The theoretical exact mass of the protonated free base is a key parameter for its identification.

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₆H₁₂NO⁺ | 114.0913 |

The high accuracy of HRMS is also instrumental in identifying and characterizing process-related impurities, even at low levels.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For N-Cyclopropyloxetan-3-amine, the fragmentation is expected to be directed by the amine group and the strained oxetane ring. Common fragmentation pathways for aliphatic amines involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org The fragmentation of the oxetane ring can also lead to characteristic neutral losses.

A plausible fragmentation pathway for the protonated N-Cyclopropyloxetan-3-amine is outlined below. The table presents hypothetical but expected major fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 114.1 | 85.1 | C₂H₅ | Loss of the ethylidene from the cyclopropyl ring cleavage |

| 114.1 | 71.1 | C₃H₅N | Cleavage of the bond between the oxetane and the amine |

| 114.1 | 57.1 | C₄H₇N | Cleavage of the oxetane ring |

The detailed analysis of these fragmentation pathways not only confirms the connectivity of the atoms within the molecule but also serves as a powerful tool for the structural characterization of unknown related substances and degradation products.

Due to the absence of publicly available scientific literature and research data specifically detailing the advanced spectroscopic and analytical characterization of this compound, a detailed article with specific experimental findings, data tables, and in-depth analysis as requested cannot be generated.

The requested information, covering highly specific methodologies such as single-crystal X-ray diffraction, chiral HPLC for enantiomeric excess determination, LC-MS for impurity profiling, and vibrational spectroscopy for hydrogen bonding network analysis of this compound, is not present in the accessible scientific domain. Generating such an article would require access to proprietary research data or the primary execution of these experiments, which falls outside the scope of this platform.

To fulfill the user's request, access to specific laboratory research, patents that include this detailed characterization, or peer-reviewed articles focusing on this particular molecule would be necessary. Without such sources, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable data.

Computational Chemistry and Theoretical Studies on N Cyclopropyloxetan 3 Amine Oxalate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of novel chemical entities such as N-Cyclopropyloxetan-3-amine oxalate (B1200264). These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Energy Landscapes and Reaction Paths

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties and reactivity of organic molecules. For N-Cyclopropyloxetan-3-amine oxalate, DFT calculations would be instrumental in mapping out the potential energy surface, identifying stable conformers, and elucidating the transition states associated with various chemical transformations.

A typical approach would involve geometry optimization of the ionic pair using a functional such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange and has been shown to provide a good balance between accuracy and computational cost for organic systems. A reasonably large basis set, for instance, 6-311+G(d,p), would be employed to accurately describe the electronic distribution, including polarization and diffuse functions, which are crucial for anions like oxalate.

Furthermore, DFT can be used to model potential reaction pathways. For instance, the decomposition of the oxalate salt or the N-dealkylation of the amine could be investigated by locating the relevant transition states. The activation energies derived from these calculations would provide a quantitative measure of the kinetic stability of the compound.

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of this compound

| Property | Value (Hartree) | Value (kcal/mol) |

| Electronic Energy | -689.12345 | -432485.6 |

| Enthalpy | -689.10021 | -432470.9 |

| Gibbs Free Energy | -689.15678 | -432506.4 |

Ab Initio Methods for Spectroscopic Property Prediction

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, particularly CCSD(T), are considered the gold standard for calculating electronic energies and spectroscopic properties, albeit at a higher computational cost.

For this compound, ab initio calculations would be invaluable for predicting various spectroscopic data with high fidelity. For example, the calculation of vibrational frequencies using MP2 would allow for the theoretical prediction of the infrared (IR) and Raman spectra. These predicted spectra could then be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the oxetane (B1205548) ring, the cyclopropyl (B3062369) group, and the oxalate counter-ion.

Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a key application of ab initio methods. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can obtain theoretical NMR spectra that can aid in the assignment of experimental spectra and provide a detailed picture of the electronic environment around each atom.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for N-Cyclopropyloxetan-3-ammonium Cation

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Oxetane C2/C4 | 75.2 |

| Oxetane C3 | 58.9 |

| Cyclopropyl C1 | 35.4 |

| Cyclopropyl C2/C3 | 8.1 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and material properties of a molecule are often dictated by its three-dimensional structure and conformational dynamics. For a flexible molecule like N-Cyclopropyloxetan-3-amine, a thorough understanding of its conformational landscape is crucial.

Exploration of Conformational Space and Energy Minima

The conformational space of this compound is defined by several degrees of freedom, including the puckering of the oxetane ring, the rotation of the cyclopropyl group relative to the amine, and the relative orientation of the cation and anion. A systematic conformational search can be performed using molecular mechanics force fields, such as MMFF94 or OPLS3e, to rapidly explore a large number of potential conformations.

The low-energy conformations identified from this initial search can then be subjected to higher-level DFT calculations to obtain more accurate relative energies and geometries. This multi-step approach allows for an efficient and accurate mapping of the conformational energy landscape, identifying the global minimum energy structure and other low-lying, thermally accessible conformers.

Dynamic Behavior and Interconversion Pathways

While static calculations provide information about energy minima, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule explores its conformational space at a given temperature.

These simulations can track the time evolution of key dihedral angles and intermolecular distances, providing a picture of the flexibility of the molecule. For instance, the rate of interconversion between different puckered states of the oxetane ring or the rotational dynamics of the cyclopropyl group could be quantified. Furthermore, MD simulations can shed light on the stability of the hydrogen bonding network between the N-Cyclopropyloxetan-3-ammonium cation and the oxalate anion, and how these interactions are influenced by the surrounding solvent.

Predictive Modeling for Synthesis and Material Properties

Computational chemistry can also play a predictive role in guiding the synthesis and understanding the material properties of new compounds. For this compound, predictive modeling could be employed in several ways.

By analyzing the electronic structure and reactivity indices (e.g., Fukui functions, electrostatic potential maps) derived from DFT calculations, one could predict the most likely sites for chemical reactions. This information can be valuable in designing more efficient synthetic routes or in anticipating potential side reactions. For example, the calculated nucleophilicity of the parent amine could be used to optimize the conditions for its reaction with an appropriate cyclopropylating agent.

Furthermore, computational models can be used to predict various material properties of the oxalate salt. For instance, crystal structure prediction methods could be employed to identify possible packing arrangements of the ions in the solid state. These predicted crystal structures could then be used to estimate bulk properties such as density, lattice energy, and even mechanical properties.

Molecular Recognition and Supramolecular Interactions Modeling (Non-biological Context)

The study of how molecules recognize and interact with each other is fundamental to understanding their behavior in various chemical systems. The oxalate salt of N-Cyclopropyloxetan-3-amine introduces the potential for significant supramolecular interactions.

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. While no specific host-guest studies involving N-Cyclopropyloxetan-3-amine have been reported, its structural features suggest it could act as a guest.

Modeling Approach:

Computational docking simulations could be used to predict how N-Cyclopropyloxetan-3-amine might bind to various host molecules, such as cyclodextrins or calixarenes. These models would calculate the binding affinity and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the host-guest complex. The protonated amine and the oxalate counter-ion would be expected to form strong hydrogen bonds, while the cyclopropyl and oxetane groups could engage in hydrophobic or van der Waals interactions within the host's cavity. journalspress.com

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Amine oxalate salts are known to form extended hydrogen-bonded networks, leading to the formation of specific crystalline structures. journalspress.comresearchgate.net

Modeling Approach:

Molecular dynamics (MD) simulations could be used to model the self-assembly of this compound molecules. By simulating a system containing many molecules, MD can predict how they would arrange themselves in solution or in the solid state. These simulations can reveal the formation of supramolecular structures, such as sheets or three-dimensional networks, stabilized by N-H···O hydrogen bonds between the protonated cyclopropylamine (B47189) and the oxalate anions. journalspress.comresearchgate.net Such studies are crucial for understanding the material properties of the compound and for crystal engineering, where the goal is to control the formation of specific crystal polymorphs with desired properties.

This compound as a Versatile Synthetic Intermediate

The inherent reactivity of both the amino group and the oxetane ring makes N-Cyclopropyloxetan-3-amine a valuable intermediate for synthetic chemists. The oxetane ring, a four-membered heterocycle, possesses significant ring strain (approximately 107 kJ/mol), which predisposes it to undergo nucleophilic ring-opening reactions. nih.govresearchgate.netutexas.edu This reactivity, coupled with the nucleophilicity of the secondary amine, allows for a diverse range of chemical transformations.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govyale.edumdpi.com this compound serves as a potent precursor for the synthesis of these valuable scaffolds. The amine functionality provides a direct handle for building nitrogenous rings through condensation, alkylation, and acylation reactions, while the oxetane can participate in annulation and ring-expansion cascades.

Research has demonstrated that 3-aminooxetanes can act as 1,3-amphoteric molecules, capable of participating in [3+2] annulation reactions with various polarized π-systems. nih.gov This reactivity allows for the convergent synthesis of five-membered heterocyclic rings. For instance, reaction with isothiocyanates can yield iminothiazolidines, and catalyzed reactions with carbon dioxide can produce oxazolidinones, a privileged scaffold in medicinal chemistry. nih.gov Furthermore, the oxetane ring can be activated by Lewis acids, facilitating ring-opening by a nucleophile, followed by intramolecular cyclization to generate larger heterocyclic systems like furans and pyrroles. nih.govbeilstein-journals.org

Table 1: Examples of Heterocyclic Systems Derived from 3-Aminooxetane Precursors

| Precursor Reactant | Resulting Heterocyclic System | Reaction Type |

| Isothiocyanate | Iminothiazolidine | [3+2] Annulation |

| Carbon Dioxide (with catalyst) | Oxazolidinone | [3+2] Annulation |

| 2-Oxoalkylidene derivatives | Furan, Pyrrole | Ring-opening / Dehydration |

| Aryloxetan-3-ols | 2,3-Dihydrobenzofuran | Friedel-Crafts / Ring-opening |

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally complex and diverse small molecules for high-throughput screening. nih.govrsc.orgrsc.org The distinct reactive sites on this compound make it an ideal building block for DOS strategies. A synthetic route can diverge by selectively targeting either the amine or the oxetane ring, leading to vastly different molecular scaffolds.

Amine-First Derivatization: The secondary amine can be readily acylated, sulfonated, or reductively aminated. Each of these new derivatives, which now possesses a modified nitrogen substituent, retains the reactive oxetane ring for a subsequent diversification step, such as nucleophilic ring-opening.

Oxetane-First Derivatization: Conversely, the oxetane ring can be opened first under acidic conditions with a variety of nucleophiles (e.g., alcohols, thiols, halides). This reaction creates a linear 1,3-difunctionalized propane backbone, where the newly introduced functional group and the original cyclopropylamine moiety can be further manipulated.

This ability to branch pathways allows for the rapid generation of a wide array of compounds with significant three-dimensional complexity, stemming from the spirocyclic nature of the oxetane and the rigid cyclopropyl group. nih.gov

Development of Derivatives with Tunable Chemical and Material Properties

The modification of this compound allows for the fine-tuning of its physicochemical properties, leading to the development of derivatives with specific applications in medicinal chemistry and material science. The oxetane moiety itself is known to favorably impact properties such as aqueous solubility, metabolic stability, and lipophilicity when incorporated into larger molecules. researchgate.net

The secondary amine of N-Cyclopropyloxetan-3-amine serves as a versatile anchor point for introducing a wide range of functional groups, thereby creating derivatives for specific applications. These functionalization reactions are typically high-yielding and can be performed under conditions that preserve the integrity of the oxetane ring. rsc.orgchemrxiv.org This allows for the synthesis of advanced building blocks for agrochemicals, pharmaceuticals, and specialty polymers.

Table 2: Functionalization Reactions at the Amine Center

| Reagent Class | Reaction Type | Functional Group Introduced |

| Acyl Halides / Anhydrides | Acylation | Amide |

| Sulfonyl Halides | Sulfonylation | Sulfonamide |

| Aldehydes / Ketones (with reducing agent) | Reductive Amination | Tertiary Amine |

| Isocyanates | Addition | Urea |

| Chloroformates | Acylation | Carbamate |

Role in Ligand Design for Catalysis and Coordination Chemistry

The structure of N-Cyclopropyloxetan-3-amine provides two potential coordination sites for metal ions: the lone pair of electrons on the nitrogen atom and the lone pairs on the oxetane oxygen atom. This makes it a candidate for use as a bidentate N,O-ligand in coordination chemistry and catalysis. nih.gov

The geometry of the molecule, with the rigid four-membered ring, would enforce a specific bite angle upon chelation to a metal center. The sterically demanding cyclopropyl group adjacent to the nitrogen donor atom can influence the coordination number and geometry of the resulting metal complex, potentially creating a unique steric and electronic environment for catalytic processes.

Furthermore, the oxalate counter-ion is itself a well-known and versatile ligand in coordination chemistry. It can act as a bidentate chelating ligand to a single metal center or as a bridging ligand to link two or more metal centers, facilitating the formation of polynuclear coordination polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.net Therefore, in reactions with metal salts, the N-Cyclopropyloxetan-3-amine cation could act as a ligand while the oxalate anion could co-coordinate, leading to complex and potentially functional coordination networks.

This compound: Exploring Applications in Complex Molecule Synthesis and Material Science

This compound is a chemical compound featuring a unique structural combination of a cyclopropyl group and an oxetane ring, with an amine functionality. This arrangement of strained ring systems and a reactive amine group presents potential for its application in various advanced chemical fields. This article explores the prospective roles of N-Cyclopropyloxetan-3-amine as a building block in the synthesis of complex molecules and the development of novel materials, based on the established functions of its constituent chemical motifs.

Emerging Methodologies in the Research of N Cyclopropyloxetan 3 Amine Oxalate

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

The synthesis of active pharmaceutical ingredients (APIs) is increasingly moving from traditional batch methods to continuous flow chemistry. This shift is motivated by numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govseqens.comyoutube.com For the production of N-Cyclopropyloxetan-3-amine oxalate (B1200264), flow chemistry offers a compelling strategy for both process intensification and streamlined synthesis.

The modular nature of flow chemistry systems allows for the sequential execution of multiple reaction steps. nih.gov A hypothetical continuous synthesis of N-Cyclopropyloxetan-3-amine oxalate could involve the initial formation of the oxetane (B1205548) ring in one reactor module, followed by the introduction of the cyclopropylamine (B47189) moiety in a subsequent module, and finally, the oxalate salt formation in the last step, all within a closed and automated system. This approach not only accelerates the production but also enhances process safety and control. youtube.com

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Traditional Batch Chemistry | Continuous Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours seqens.com |

| Scalability | Problematic, often requires re-optimization | Simpler, by running the process for longer youtube.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes nih.gov |

| Heat & Mass Transfer | Often inefficient and uneven | Highly efficient and controlled nih.gov |

| Reproducibility | Can have batch-to-batch variability | High reproducibility and consistency nih.gov |

| Process Control | Limited real-time control | Precise real-time control and monitoring youtube.com |

Photoredox and Electrocatalysis in N-Cyclopropyloxetan-3-amine Functionalization

Photoredox and electrocatalysis have emerged as powerful tools for the formation of chemical bonds and the functionalization of complex molecules under mild conditions. nih.govnih.gov These methods offer unique opportunities for the late-stage functionalization of drug candidates like this compound, potentially enabling the creation of analogues with improved properties. nih.govsunderland.ac.ukrsc.org

Visible-light photoredox catalysis has proven effective for the direct C-H functionalization of heterocycles, including the introduction of small alkyl groups like methyl, ethyl, and even cyclopropyl (B3062369) moieties. nih.gov This approach utilizes stable organic peroxides activated by a photocatalyst under mild, visible-light irradiation, making it highly suitable for complex molecules that are sensitive to harsh reaction conditions. nih.gov Such a strategy could be envisioned for the direct functionalization of the oxetane or cyclopropyl rings of the target compound. Furthermore, photoredox catalysis has been successfully combined with other catalytic methods, such as cobalt catalysis, for the ring-opening and dehydrogenative functionalization of cyclopropylamides, leading to the formation of allylic N,O-acyl-acetal derivatives. nih.gov

Electrocatalysis provides an alternative sustainable method for driving chemical reactions, often with high selectivity and efficiency. researchgate.netresearchgate.net The electrocatalytic coupling of C-N bonds from small molecules like CO2 and various nitrogen sources is a rapidly developing field. nih.govresearchgate.net While direct application to a complex molecule like this compound is still exploratory, the principles of electrocatalytic C-N bond formation could inspire novel synthetic routes or functionalization strategies. For instance, electrocatalytic methods have been explored for the synthesis of methylamine (B109427) from CO2 and nitrate. dntb.gov.ua

Table 2: Examples of Photoredox and Electrocatalytic Functionalization Relevant to Heterocycles and Amines

| Methodology | Transformation | Substrate Class | Key Features |

| Visible-Light Photoredox Catalysis | Direct C-H Methylation/Ethylation/Cyclopropylation | Biologically active heterocycles | Mild conditions, high functional group tolerance. nih.gov |

| Dual Photoredox/Nickel Catalysis | C-N Cross-Coupling | Aryl halides and amines | Efficient and scalable, proceeds under mild conditions. princeton.edu |

| Cooperative Photoredox/Cobalt Catalysis | Ring-opening/Dehydrogenative Functionalization | Cyclopropylamides | Sustainable and atom-economic approach. nih.gov |

| Electrocatalysis | Urea Synthesis | CO2 and Nitrogen sources | Sustainable route to C-N coupled products. researchgate.netresearchgate.net |

Chemoinformatics and Data Mining for Oxetane and Cyclopropyl Chemistry

Chemoinformatics and data mining are becoming indispensable in modern drug discovery for designing chemical libraries, predicting molecular properties, and understanding structure-activity relationships (SAR). nih.govnih.gov For a molecule like this compound, which contains the increasingly popular oxetane motif, these computational tools can significantly guide research efforts. nih.govnih.gov

The oxetane ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, and to modulate the basicity of nearby functional groups. nih.gov Chemoinformatic analyses of large compound databases can reveal trends in how the oxetane moiety influences these properties. For instance, it has been shown that an oxetane placed alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov Data mining of existing libraries can identify which oxetane substitution patterns are most prevalent in clinical candidates, providing valuable insights for the design of new analogues of this compound. nih.gov

Machine learning models are also being developed to predict the reactivity of strained ring systems. chemrxiv.orgresearchgate.netchemrxiv.orgjai.in.ua For example, graph neural networks can now predict ring strain energy from a molecule's 2D structure, which is a key factor in ring-opening reactions of both oxetanes and cyclopropanes. chemrxiv.orgresearchgate.netchemrxiv.org Other models are being trained to predict the bond dissociation enthalpies of ring-opening reactions, which can help in understanding and controlling the reactivity and site-selectivity of these strained systems. digitellinc.com These predictive models can be used to assess the likely stability and reactivity of novel derivatives of this compound before committing to their synthesis.

Automated Synthesis and Self-Driving Laboratories in Compound Discovery

The automation of chemical synthesis is poised to revolutionize the discovery and development of new molecules. Automated synthesis platforms and "self-driving laboratories" can accelerate the exploration of chemical space by systematically varying reactants, catalysts, and conditions to optimize reactions and discover new compounds with desired properties. nih.govmdpi.comnih.govresearchgate.netchemrxiv.org

Automated synthesis platforms can perform parallel synthesis, allowing for the rapid generation of libraries of related compounds. imperial.ac.uk For this compound, such a platform could be used to quickly synthesize a range of analogues with different substituents on the cyclopropyl or oxetane rings, or with alternative amine functionalities. This would enable a much faster exploration of the structure-activity relationship for a given biological target.

Self-driving laboratories take automation a step further by integrating robotic synthesis with analytical instrumentation and machine learning algorithms. researchgate.netchemrxiv.organl.gov These autonomous systems can design, execute, and analyze experiments in a closed loop, learning from the results to inform the next round of experiments. anl.gov For example, a self-driving laboratory could be tasked with optimizing the synthesis of this compound for maximum yield or purity, or with discovering novel derivatives with enhanced biological activity. mdpi.comnih.gov By autonomously exploring reaction conditions and building blocks, these systems can significantly reduce the time and resources required for chemical discovery. researchgate.net

Future Research Directions and Outlook for N Cyclopropyloxetan 3 Amine Oxalate

Unexplored Synthetic Avenues and Method Development for Oxetane (B1205548) Amines

While significant progress has been made in the synthesis of oxetanes, the development of novel and more efficient methods for producing oxetane amines remains a critical area of future research. rsc.org Current strategies often involve multi-step sequences, which can be inefficient and limit the accessible structural diversity. nih.gov

Future efforts will likely focus on the development of more direct and versatile synthetic routes. One promising approach is the exploration of C-H functionalization, which could enable the direct introduction of an amino group onto an oxetane ring, bypassing the need for pre-functionalized starting materials. acs.org Additionally, the development of novel catalytic systems for the asymmetric synthesis of chiral oxetane amines is highly desirable, as stereochemistry often plays a crucial role in the biological activity of drug candidates. illinois.edu

Key areas for future synthetic method development include:

Direct C-H Amination: Investigating catalytic systems for the direct introduction of amine functionalities onto the oxetane ring.

Asymmetric Synthesis: Developing new chiral catalysts and methodologies to control the stereochemistry of oxetane amine products. illinois.edu

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability of oxetane amine synthesis. illinois.edu

Novel Ring-Forming Reactions: Exploring new cycloaddition or ring-expansion strategies to construct the oxetane core with appended amino groups. beilstein-journals.orgnih.gov

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time monitoring of oxetane amine synthesis offers a powerful tool for achieving this. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, reaction rates, and the influence of various reaction parameters.

Future research in this area will likely involve the integration of these spectroscopic methods with automated reaction platforms. This combination will enable high-throughput screening of reaction conditions and facilitate the rapid optimization of synthetic protocols for N-Cyclopropyloxetan-3-amine oxalate (B1200264) and related compounds.

Deeper Mechanistic Understanding of Oxetane Ring Systems and their Transformations

The strained four-membered ring of oxetanes imparts unique reactivity, which is central to their utility in chemical synthesis. beilstein-journals.org A more profound mechanistic understanding of the formation and transformation of oxetane rings is crucial for designing new reactions and predicting their outcomes. nih.gov

Future investigations will likely employ a combination of experimental and computational approaches to elucidate the intricate details of oxetane reaction mechanisms. researchgate.net Isotopic labeling studies, kinetic analysis, and high-level quantum chemical calculations can provide a comprehensive picture of the transition states and intermediates involved in key transformations, such as ring-opening reactions and rearrangements. nih.gov This knowledge will be instrumental in developing more selective and efficient synthetic methods. researchgate.net

Computational Prediction of Novel Oxetane-Based Structures and Their Chemical Behavior

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. nih.gov In the context of oxetane chemistry, computational methods can be used to design novel oxetane-based structures with desired electronic and steric properties. nih.gov

By employing techniques such as density functional theory (DFT) and molecular dynamics simulations, researchers can predict the stability, reactivity, and potential biological activity of new oxetane derivatives. nih.gov This in silico screening approach can significantly accelerate the discovery of new drug candidates and materials by prioritizing the most promising targets for experimental synthesis and evaluation. rsc.orgnih.gov The ability to predict chemical behavior will guide the synthesis of novel compounds with tailored functionalities. nih.gov

Potential for Sustainable and Atom-Economical Synthesis Practices

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For oxetane synthesis, there is a significant opportunity to develop more sustainable and atom-economical processes. beilstein-journals.org Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to desired products, is a key consideration. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

In the context of N-Cyclopropyloxetan-3-amine oxalate and its analogs, AI and ML can be used to:

Predict Reaction Outcomes: Develop models that can accurately predict the yield and selectivity of synthetic reactions. drugtargetreview.com

De Novo Drug Design: Generate novel oxetane-containing molecules with optimized properties for specific biological targets. nih.gov

Automated Synthesis: Integrate with robotic platforms to enable the automated synthesis and testing of new compounds. drugtargetreview.com

The integration of these powerful computational tools will undoubtedly accelerate the pace of innovation in oxetane chemistry, leading to the rapid discovery of new molecules with valuable applications. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Cyclopropyloxetan-3-amine oxalate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves cyclization and alkylation under controlled conditions. For example, polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (60–80°C) enhance reactivity. Oxalate salt formation is achieved via acid-base reactions with oxalic acid to improve stability . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of - and -NMR to confirm amine and oxalate moieties. X-ray crystallography resolves stereochemistry, while FT-IR validates functional groups (e.g., NH stretches at ~3300 cm). Mass spectrometry (HRMS) confirms molecular ion peaks and salt adducts .

Q. How does the oxalate counterion influence the compound’s stability and solubility in aqueous systems?

- Methodological Answer : The oxalate salt enhances aqueous solubility via hydrogen bonding and ionic interactions. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying pH (4–9) and temperatures (25–40°C) reveal degradation thresholds. Storage in anhydrous, inert atmospheres at 4°C is recommended .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s interaction with biological targets (e.g., enzymes or receptors)?